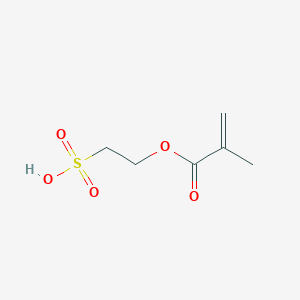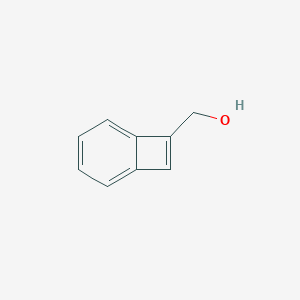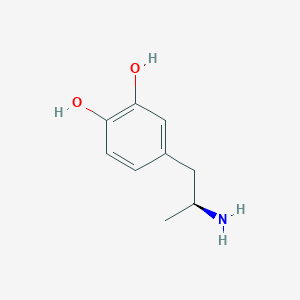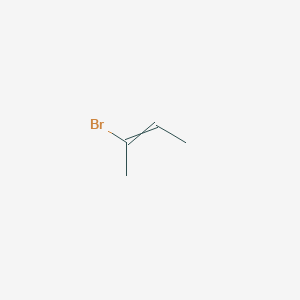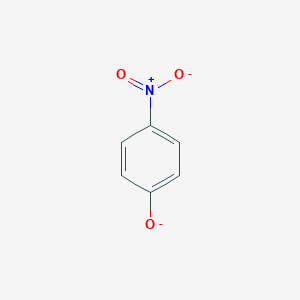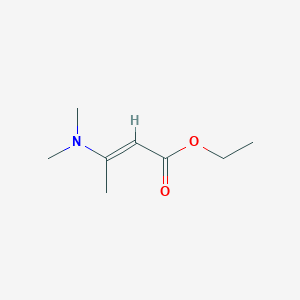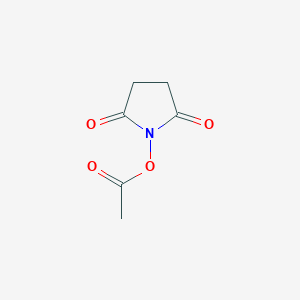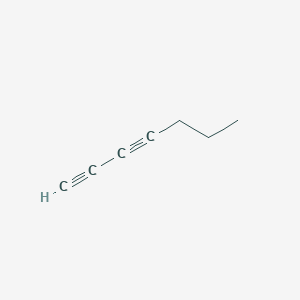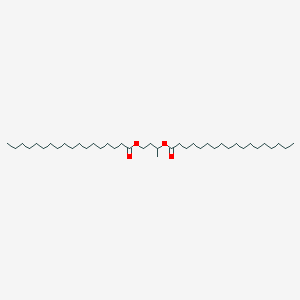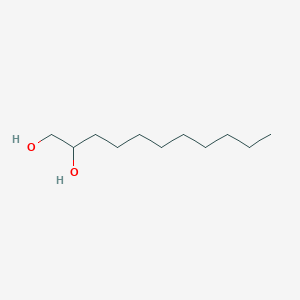
Undecane-1,2-diol
Overview
Description
Undecane-1,2-diol is a chemical compound with the molecular formula C11H24O2 . It is a derivative of undecane, which is used as a mild sex attractant for various types of moths and cockroaches, and an alert signal for a variety of ants .
Synthesis Analysis
The synthesis of 1,2-diols, such as Undecane-1,2-diol, can be achieved through several methods. One common method involves the reaction of lithiated epoxides with boronates to give syn-1,2-diols . Another method involves the deprotection of methylene acetal protection of diols under mild conditions .
Molecular Structure Analysis
Undecane-1,2-diol has a molecular weight of 188.3071 . It contains a total of 36 bonds, including 12 non-H bonds, 9 rotatable bonds, 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .
Chemical Reactions Analysis
The vicinal glycols prepared by alkene hydroxylation can be cleaved to aldehydes and ketones in high yield by the action of lead tetraacetate or periodic acid .
Physical And Chemical Properties Analysis
Undecane-1,2-diol has a molecular weight of 188.3071 . It has a density of 0.9±0.1 g/cm3 .
Scientific Research Applications
Cascade Rearrangement Studies : The synthesis and rearrangement of Dispiro[3.0.4.2] undecane, which relates to compounds like Undecane-1,2-diol, was studied, revealing insights into molecular mechanics and supporting proposed mechanisms (Fitjer, Kanschik, & Majewski, 1988).
Crystal Structure Analysis : Research on the crystal structure of bicyclo [3.3.3]undecane-1,5-diol provides detailed understanding of molecular geometry and conformation, which is crucial for applications in molecular design and materials science (Murray-Rust, Murray-Rust, & Watt, 1980).
Asymmetric Electrochemical Lactonization : Modified electrodes using 1-azaspiro[5.5]undecane N-oxyl radical showed potential for electrocatalytic oxidation of diols to produce optically active lactones, which has implications in organic synthesis and pharmaceuticals (Kashiwagi et al., 2003).
Conformational Analysis of Acetals : A study involving 1-oxaspiro[5.5]undecanes highlights the significance of endo and exo anomeric effects in acetal functions, which is essential for understanding molecular behavior in chemical reactions (Deslongchamps & Pothier, 1990).
Dielectric Investigations in Liquid Crystals : Research on n-undecane-1,2-diol in liquid crystalline phases offers insights into the dielectric properties of diols, which is valuable for materials science and electronics (Gestblom et al., 1993).
Synthesis of Pheromones : Studies have demonstrated the synthesis of 1,7-dioxaspiro[5.5]undecane, a sex pheromone of olive flies, via asymmetric methods, showcasing its application in agricultural pest management (Iwata et al., 1985).
Development of Chiral Ligands : The synthesis of new chiral 1,7-dioxaspiro[5.5]undecane ligands for use in the desymmetrization of meso epoxides has implications in stereoselective synthesis, important for pharmaceuticals (Patra, Yang, & Totah, 2000).
Sex Pheromone Studies in Insects : Investigations into the role of 1,7-dioxaspiro[5.5]undecane in the sex-specific behavior of olive fruit flies contribute to our understanding of insect behavior and pheromone communication (Haniotakis et al., 1986).
Safety and Hazards
properties
IUPAC Name |
undecane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-9-11(13)10-12/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMVVNKGNPPUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316680 | |
| Record name | 1,2-Undecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13006-29-6 | |
| Record name | 1,2-Undecanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13006-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013006296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Undecanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Undecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

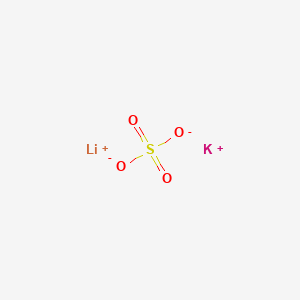
![2-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B89207.png)
